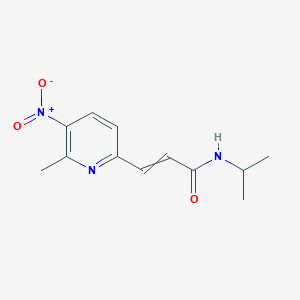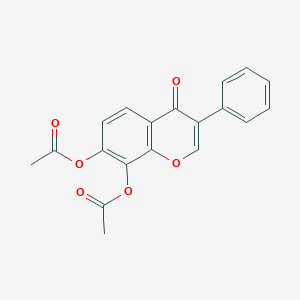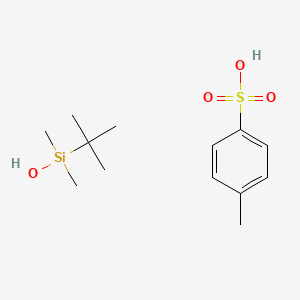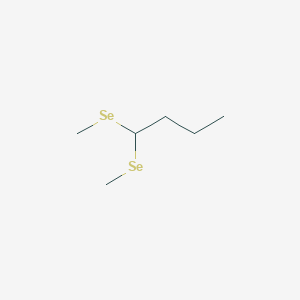
4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide is a benzofuran derivative, a class of compounds known for their diverse biological activities. . This compound, in particular, has garnered attention for its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide typically involves the nitration of a benzofuran precursor followed by the introduction of a carboxamide group. One common method involves the nitration of 4-hydroxybenzofuran under controlled conditions to yield 4-hydroxy-5-nitrobenzofuran. This intermediate is then reacted with an appropriate amine to form the carboxamide derivative .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For instance, microwave-assisted synthesis has been used to efficiently produce benzofuran compounds with high purity . The use of innovative catalytic strategies and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The biological activity of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy. This makes it effective in treating conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
- (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone
- Dronedarone Impurity 1
Comparison: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxamide stands out due to its unique combination of a hydroxyl, nitro, and carboxamide group on the benzofuran ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
88220-64-8 |
|---|---|
Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
4-hydroxy-5-nitro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H6N2O5/c10-9(13)7-3-4-6(16-7)2-1-5(8(4)12)11(14)15/h1-3,12H,(H2,10,13) |
InChI Key |
PENURDYKSPELLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)N)C(=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)

![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)


![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)






